molecular formula C17H17ClF2N2O2 B2831387 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1788677-86-0

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2831387
CAS No.: 1788677-86-0
M. Wt: 354.78
InChI Key: KGIJPDSSXNFIAH-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl, methoxypropyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl-2-methoxypropylamine with 2,6-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-dichlorophenyl)urea
  • 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-dimethylphenyl)urea
  • 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorobenzyl)urea

Uniqueness

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2/c1-17(24-2,11-5-3-6-12(18)9-11)10-21-16(23)22-15-13(19)7-4-8-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJPDSSXNFIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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